molecular formula C17H29N5O6 B053814 Pro-Thr-Pro-Ser amide CAS No. 121269-85-0

Pro-Thr-Pro-Ser amide

Cat. No.: B053814
CAS No.: 121269-85-0
M. Wt: 399.4 g/mol
InChI Key: UMIXOKDUTWTCDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proline-Threonine-Proline-Serine amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, Proline, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, Threonine, is coupled to the chain using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, Proline and Serine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods

Industrial production of Proline-Threonine-Proline-Serine amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Proline-Threonine-Proline-Serine amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in Threonine can be oxidized to form a ketone.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group in Serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as Potassium Permanganate (KMnO4) or Chromium Trioxide (CrO3) can be used.

    Reduction: Reducing agents like Lithium Aluminium Hydride (LiAlH4) or Sodium Borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as Sodium Azide (NaN3) or Thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Proline-Threonine-Proline-Serine amide has several scientific research applications:

    Biochemistry: Used as an inhibitor in studies involving proteolysis of Immunoglobulin A by bacterial proteases.

    Medicine: Potential therapeutic applications in preventing bacterial infections by inhibiting protease activity.

    Chemistry: Utilized in the study of peptide synthesis and modification techniques.

    Industry: Employed in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Proline-Threonine-Proline-Serine amide involves its interaction with proteases. The compound mimics the hinge region of Immunoglobulin A, binding to the active site of Neisseria gonorrhoeae protease type I and inhibiting its activity. This prevents the proteolysis of Immunoglobulin A, thereby maintaining its functional integrity.

Comparison with Similar Compounds

Similar Compounds

    Proline-Threonine-Proline-Serine: The non-amidated form of the compound.

    Proline-Serine-Proline-Threonine amide: A similar tetrapeptide with a different sequence.

    Proline-Threonine-Proline-Threonine amide: Another tetrapeptide with a different amino acid composition.

Uniqueness

Proline-Threonine-Proline-Serine amide is unique due to its specific sequence and amide modification, which enhances its stability and inhibitory activity against proteases. Its ability to mimic the hinge region of Immunoglobulin A makes it particularly valuable in biochemical and medicinal research.

Properties

IUPAC Name

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXOKDUTWTCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401551
Record name Pro-Thr-Pro-Ser amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121269-85-0
Record name Pro-Thr-Pro-Ser amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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